N-{3-[2-(5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}ethane-1-sulfonamide
Description
This compound features a 2,3-dihydro-1H-indole core substituted with a 5-bromo group, a 3-hydroxy-2-oxo moiety, and an acetyl linker to a phenyl ring bearing an ethane sulfonamide group.
Properties
IUPAC Name |
N-[3-[2-(5-bromo-3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O5S/c1-2-27(25,26)21-13-5-3-4-11(8-13)16(22)10-18(24)14-9-12(19)6-7-15(14)20-17(18)23/h3-9,21,24H,2,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFZHVAMDLETOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}ethane-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes . The bromination of the indole core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The acetylation and sulfonamide formation are carried out using acetic anhydride and ethanesulfonyl chloride, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{3-[2-(5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}ethane-1-sulfonamide is a complex organic compound with potential applications in medicinal chemistry. It falls under the category of sulfonamides, known for their biological activity and use as antibiotics.
Chemical Properties and Structure
The molecular formula for this compound is C18H17BrN2O5S, and its molecular weight is 453.31 g/mol. It is also recognized under the CAS Number 865616-42-8 .
The compound consists of:
- An indole derivative
- A sulfonamide group (-SO2NH2)
Key structural data include:
- Presence of bromine and hydroxyl groups, suggesting potential sites for chemical reactivity
- A sulfonamide functional group, contributing to its biological activity
Potential Applications
This compound's applications are primarily linked to its interaction with biological targets:
- Medicinal Chemistry The sulfonamide functional group is well-known for its biological activity, particularly in pharmaceuticals.
- Antibacterial Agent Sulfonamides are often used as antibiotics and have been studied for their role in treating various diseases due to their ability to inhibit bacterial growth.
- Drug Discovery and Development Its structure suggests it may have been derived from naturally occurring compounds or synthesized in laboratories.
- Versatility in Synthetic Organic Chemistry this compound can participate in various chemical reactions.
Mechanism of Action
The mechanism of action of N-{3-[2-(5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Research Findings and Implications
- Receptor Selectivity: The hydroxy and sulfonamide groups in the target compound may improve selectivity for serotonin or melatonin receptors over non-polar analogues .
- Synthetic Feasibility: Lower yields (10–50%) compared to non-sulfonamide derivatives highlight the need for optimized coupling conditions .
Biological Activity
N-{3-[2-(5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}ethane-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C18H17BrN2O5S and a molecular weight of 453.31 g/mol . Its structure includes a sulfonamide group, which is known for its biological activity, particularly in antibiotic applications. The presence of bromine and hydroxyl groups suggests potential sites for interaction with biological targets, enhancing its pharmacological profile.
Synthesis Methods
The synthesis of this compound typically involves several organic reactions. Key steps include:
- Formation of Indole Derivatives : The initial step often involves the modification of indole derivatives.
- Acetylation : The introduction of the acetyl group is crucial for biological activity.
- Sulfonamide Formation : The final step involves the attachment of the sulfonamide moiety.
Careful control of reaction conditions such as temperature and solvent choice is necessary to achieve high yields and purity.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Sulfonamides are recognized for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This compound's activity against various bacterial strains has been documented, indicating its potential as an antibiotic .
Antitumor Activity
Recent studies have highlighted the antitumor potential of related compounds within the indole class. For instance, derivatives similar to this compound have shown efficacy against cancer cell lines such as A549 (lung cancer) and HEPG2 (liver cancer). The mechanism often involves inhibition of key signaling pathways associated with tumor growth .
The biological activity is primarily attributed to the compound's ability to interact with specific enzymes or receptors involved in metabolic pathways. For instance, it may inhibit enzymes related to cell proliferation or induce apoptosis in cancer cells .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
